5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of fluorophenyl groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on a benzene ring.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl groups, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-fluorophenyl)-N-(3-methoxyphenyl)-N-methyl-thiophene-2-carboxamide
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
Compared to similar compounds, 5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole ring structure and the presence of two fluorophenyl groups. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c17-11-4-1-3-10(7-11)9-23-15(19)14(21-22-23)16(24)20-13-6-2-5-12(18)8-13/h1-8H,9,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJXKKAFEJDCCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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